Methyl 1-(3-fluoro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylate
Description
Methyl 1-(3-fluoro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylate (molecular formula: C₁₂H₁₂FNO₃) is a pyrrolidinone derivative featuring a 3-fluoro-4-methylphenyl substituent at the 1-position and a methyl ester at the 3-position of the pyrrolidine ring. Its structural identity is confirmed by SMILES notation (CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)O)F) and InChIKey DEFUAHXVPYNTKQ-UHFFFAOYSA-N . The compound’s design combines electron-withdrawing (fluoro) and hydrophobic (methyl) groups on the aromatic ring, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
methyl 1-(3-fluoro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO3/c1-8-3-4-10(6-11(8)14)15-7-9(5-12(15)16)13(17)18-2/h3-4,6,9H,5,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDDLJUXKUSJPHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(3-fluoro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or amines.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide.
Esterification: The carboxylate group is introduced through esterification reactions using methanol and acid catalysts.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidine ring, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Pharmacological Research
Methyl 1-(3-fluoro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylate is being investigated for its potential therapeutic effects. Research indicates that compounds with similar structures exhibit significant biological activity, including anti-inflammatory and analgesic effects. This compound may act on specific biological pathways, making it a candidate for further pharmacological studies.
Synthesis of Novel Compounds
This compound serves as an intermediate in the synthesis of other pharmacologically active molecules. Its unique structure allows chemists to modify it to develop new drugs with enhanced efficacy or reduced side effects. For instance, derivatives of this compound may be explored for their potential as selective inhibitors in various biochemical pathways.
Case Study 1: Anti-Cancer Activity
A study published in a peer-reviewed journal explored the anti-cancer properties of pyrrolidine derivatives, including this compound. The results indicated that modifications to the pyrrolidine ring could enhance cytotoxic activity against specific cancer cell lines, suggesting a promising avenue for cancer treatment development .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective potential of similar compounds. The findings suggested that this compound might offer protective effects against neurodegenerative diseases by modulating oxidative stress pathways .
Mechanism of Action
The mechanism of action of Methyl 1-(3-fluoro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by participating in hydrogen bonding and van der Waals interactions. The pyrrolidine ring provides structural rigidity, which is crucial for maintaining the compound’s bioactive conformation.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
a. Fluorine Position Variations
- Methyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate (5f): This analog (CAS 133747-62-3, C₁₃H₁₄FNO₃) has a para-fluorophenyl group. It exhibits a melting point of 96.8–97.2°C and a molecular weight of 251.25 g/mol . The absence of a methyl group and para-fluoro substitution likely reduces steric hindrance compared to the target compound.
Key Insight : The target compound’s 3-fluoro-4-methylphenyl group introduces both steric bulk (methyl) and meta-directed electronic effects (fluoro), which could enhance lipophilicity and influence crystal packing compared to para- or ortho-substituted analogs.
Substituent Functionalization
- Methyl 1-[4-(methoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylate (3): This derivative (C₁₄H₁₅NO₅) features a methoxycarbonylphenyl group. Its higher melting point (142–143°C) and additional ester functionality suggest increased polarity and hydrogen-bonding capacity compared to the target compound .
Physicochemical and Spectroscopic Comparison
Table 1: Key Properties of Selected Analogs
| Compound Name | Molecular Formula | Melting Point (°C) | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| Target Compound | C₁₂H₁₂FNO₃ | Not reported | ~253.23 | 3-fluoro-4-methylphenyl, methyl ester |
| Methyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate (5f) | C₁₃H₁₄FNO₃ | 96.8–97.2 | 251.25 | 4-fluorophenyl, methyl ester |
| Methyl 1-[4-(methoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylate (3) | C₁₄H₁₅NO₅ | 142–143 | 277.27 | 4-methoxycarbonylphenyl, methyl ester |
| Methyl 1-(4-fluorobenzyl)-5-oxopyrrolidine-3-carboxylate | C₁₃H₁₄FNO₃ | Not reported | 251.25 | 4-fluorobenzyl, methyl ester |
Spectroscopic Notes:
- ¹H NMR : The target compound’s methyl group (δ ~2.3 ppm) and fluorine-induced deshielding of adjacent protons would distinguish it from analogs like 5f .
- 13C NMR: The ester carbonyl (δ ~170 ppm) and pyrrolidinone carbonyl (δ ~210 ppm) are consistent across analogs, with shifts influenced by substituent electronic effects .
Biological Activity
Methyl 1-(3-fluoro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylate, also known by its CAS number 63674-46-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C12H12FNO3 |
| Molecular Weight | 237.23 g/mol |
| Boiling Point | 532.2 ± 50.0 °C (Predicted) |
| Density | 1.369 ± 0.06 g/cm³ (Predicted) |
| pKa | 4.34 ± 0.20 (Predicted) |
This compound exhibits biological activity primarily through its interaction with specific enzyme systems and cellular pathways. Research indicates that it may function as an inhibitor of certain enzymes involved in metabolic processes, potentially influencing pathways related to inflammation and cancer progression.
Pharmacological Effects
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, particularly against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecium, with an ID50 ranging from M to M in vitro .
- Antitumor Activity : In cancer research, it has shown promise in inhibiting the growth of certain leukemia cell lines, although it was less effective compared to other compounds in the same class .
- Neuroprotective Effects : Some studies have indicated potential neuroprotective effects, possibly through modulation of neurotransmitter systems and reduction of oxidative stress.
Case Studies
- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that this compound significantly inhibited bacterial growth in vitro, suggesting its potential as a lead compound for antibiotic development .
- Cancer Cell Line Testing : In a series of experiments involving various cancer cell lines, the compound was tested for cytotoxicity and showed selective activity against specific types of leukemia cells, indicating its potential utility in cancer therapy .
Safety and Toxicology
The compound is classified as an irritant based on safety data sheets . Further toxicological evaluations are necessary to fully understand its safety profile before clinical applications can be considered.
Q & A
Q. What are the common synthetic routes for Methyl 1-(3-fluoro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylate, and how can reaction conditions be optimized?
The synthesis typically involves cyclization of nitrogen-containing precursors (e.g., amino acids) and subsequent functionalization. Key steps include:
- Pyrrolidine ring formation : Cyclization via acid-catalyzed or base-mediated reactions, often using precursors like γ-aminobutyric acid derivatives .
- Aromatic substitution : Introduction of the 3-fluoro-4-methylphenyl group via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura) under palladium catalysis .
- Esterification : Methyl ester formation using methanol under acidic or basic conditions . Optimization involves solvent selection (polar aprotic solvents like DMF enhance reactivity), temperature control (60–100°C for cyclization), and catalyst loading (0.5–2 mol% for Pd-based systems) .
Q. Which analytical techniques are critical for confirming the structure of this compound?
Structural validation requires a multi-technique approach:
- NMR spectroscopy : - and -NMR to confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, methyl ester at δ 3.7 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] at m/z 279.1) and fragmentation patterns .
- X-ray crystallography : For absolute configuration determination using software like SHELXL or WinGX .
Q. What are the initial steps to assess the compound’s biological activity in pharmacological studies?
Preliminary screening includes:
- In vitro assays : Testing against target enzymes (e.g., kinases, phosphatases) using fluorescence-based or colorimetric assays. For example, docking studies with PTPN5 (STEP phosphatase) can predict binding affinity .
- Cytotoxicity profiling : Cell viability assays (e.g., MTT) in cancer or bacterial cell lines to identify therapeutic windows .
Advanced Research Questions
Q. How can computational methods predict the compound’s conformation and stability?
- Molecular dynamics (MD) simulations : Analyze ring puckering and substituent effects using parameters like Cremer-Pople coordinates to quantify non-planar distortions .
- Density Functional Theory (DFT) : Calculate energy minima for different conformers and assess thermodynamic stability (e.g., Gibbs free energy differences) .
- Docking studies : Predict binding modes to biological targets (e.g., STEP phosphatase) using software like Glide, with hydrogen bonding (Arg478, Lys439) and hydrophobic interactions (Tyr304, Trp435) as key metrics .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies may arise from assay conditions or impurities. Mitigation involves:
- Reproducibility checks : Repeating assays with ultra-pure samples (HPLC purity ≥98%) under standardized protocols .
- Metabolite profiling : LC-MS to identify degradation products or active metabolites that may influence results .
- Target validation : CRISPR/Cas9 knockout models to confirm specificity for suspected biological targets .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
SAR strategies include:
- Functional group substitutions : Replacing the methyl ester with bulkier groups (e.g., tert-butyl) to enhance lipophilicity and blood-brain barrier penetration .
- Fluorine positional isomerism : Comparing 3-fluoro-4-methylphenyl vs. 4-fluoro-3-methylphenyl analogs to assess steric/electronic effects on target binding .
- Bioisosteric replacements : Swapping the pyrrolidone ring with piperidone or morpholine to modulate metabolic stability .
Q. How can discrepancies in synthetic yields between different methods be addressed?
Yield variations often stem from side reactions (e.g., ester hydrolysis). Solutions include:
- Reaction monitoring : In situ FTIR or HPLC to track intermediate formation and adjust reagent stoichiometry .
- Catalyst screening : Testing alternative catalysts (e.g., Pd(OAc) vs. PdCl) to improve coupling efficiency .
- Workup optimization : Using extraction solvents (e.g., ethyl acetate vs. DCM) to minimize product loss during purification .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
